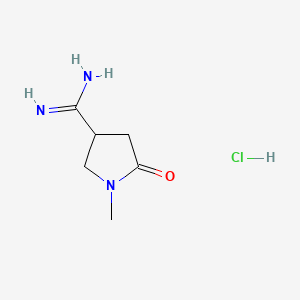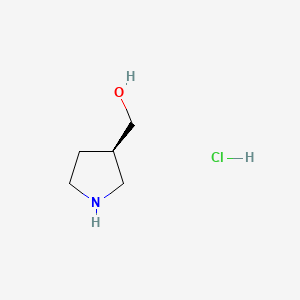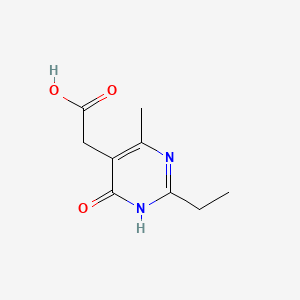
1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride is a chemical compound with the CAS Number: 1272756-18-9 . It has a molecular weight of 177.63 and its IUPAC name is 1-methyl-5-oxo-3-pyrrolidinecarboximidamide hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3O.ClH/c1-9-3-4 (6 (7)8)2-5 (9)10;/h2-3,7-8H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 177.63 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Stereochemistry and Pharmacological Profile Enhancement
Research on phenylpiracetam and its methyl derivative indicates that the stereochemistry of these compounds is crucial for their pharmacological profiles, specifically in enhancing cognitive functions and attenuating impairment due to various causes. The design, synthesis, and exploration of these compounds underscore the importance of stereochemistry in their biological properties (Veinberg et al., 2015).
Synthesis of Heterocyclic Compounds
Enaminoketones and enaminonitriles are highlighted for their role as versatile building blocks in synthesizing various heterocyclic compounds, such as pyridine, pyrimidine, and pyrrole derivatives. These compounds' ability to act as both nucleophiles and electrophiles makes them valuable intermediates in synthetic chemistry, potentially applicable to "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" (Negri et al., 2004).
Tautomerism and Molecular Interactions
The study of tautomerism in nucleic acid bases and the effect of molecular interactions on tautomeric equilibria offer insights into the influence of molecular environment on the stability and reactivity of compounds. Understanding these interactions can be essential for designing drugs or biomolecules with specific properties (Person et al., 1989).
Anticonvulsant Potential of Enaminones
The recognition of enaminones as potential anticonvulsant compounds underscores their medical significance. This suggests that derivatives of pyrrolidine and related structures might hold therapeutic potential, hinting at possible applications of "this compound" in similar contexts (Petzold-Welcke et al., 2014).
Novel CNS Acting Drugs
The exploration of functional chemical groups for synthesizing compounds with CNS activity identifies heterocycles as crucial structures in drug development. This points towards the potential research applications of "this compound" in developing novel CNS drugs, given its structural characteristics (Saganuwan, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-methyl-5-oxopyrrolidine-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-9-3-4(6(7)8)2-5(9)10;/h4H,2-3H2,1H3,(H3,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJJEIRORBGPRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-18-9 |
Source


|
| Record name | 3-Pyrrolidinecarboximidamide, 1-methyl-5-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B582432.png)



![3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B582442.png)




![6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B582450.png)
![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)


![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)
